
Mal-PEG3-NH2 molecular weight and spacer
length

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mal-PEG3-NH2

Cat. No.: B8113947 Get Quote

An In-depth Technical Guide to Mal-PEG3-NH2: Molecular Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG3-NH2,

detailing its molecular properties and its applications in bioconjugation, particularly in the field

of drug development.

Core Molecular Properties
Mal-PEG3-NH2 is a versatile crosslinking reagent featuring a maleimide group at one end and

a primary amine at the other, connected by a three-unit polyethylene glycol (PEG) spacer. This

structure allows for the sequential or simultaneous conjugation of two different molecules.

Table 1: Molecular Weight of Mal-PEG3-NH2 and its Common Salt Forms

Form Chemical Formula
Molecular Weight (
g/mol )

Citation

Free Amine C₁₂H₂₀N₂O₄ 272.30 [1][2]

TFA Salt C₁₄H₂₁F₃N₂O₆ 370.33 [3]

TFA Salt (alternative) C₁₇H₂₆F₃N₃O₈ 457.40 [4]

HCl Salt Not Specified Not Specified [5]
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Note: The molecular weight of salt forms can vary between suppliers.

Table 2: Estimated Spacer Length of Mal-PEG3-NH2

Component Number of Bonds Bond Length (Å)
Estimated Length
(Å)

Maleimide Group ~4 Various ~5-6

PEG3 Spacer 9 (C-O and C-C) 1.43 (C-O), 1.54 (C-C) ~12.9 - 13.8

Amine Linker ~2 ~1.47 (C-N) ~2.9

Total Estimated

Length
~20.8 - 22.7

Disclaimer: This is an estimated length based on standard bond lengths. The actual

conformation in solution will be flexible and can vary.

Chemical Reactivity and Applications
The bifunctional nature of Mal-PEG3-NH2 allows for a two-step conjugation strategy. The

maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine

residues of proteins and peptides, to form a stable thioether bond. This reaction is most

efficient at a pH of 6.5-7.5. The primary amine group can react with N-hydroxysuccinimide

(NHS) esters at pH 7.2-8.5 to form a stable amide bond.

This dual reactivity makes Mal-PEG3-NH2 a valuable tool in various bioconjugation

applications, including:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a

monoclonal antibody. The antibody's thiol groups (often exposed after reduction of disulfide

bonds) react with the maleimide, and the drug, functionalized with an NHS ester, reacts with

the amine.

Peptide Modification: Labeling peptides with reporter molecules (e.g., fluorophores) or

conjugating them to carrier proteins to enhance immunogenicity.
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Surface Functionalization: Immobilizing proteins or other biomolecules onto surfaces of

nanoparticles, beads, or biosensors.

Hydrogel Formation: Crosslinking polymers to form hydrogels for drug delivery or tissue

engineering applications.

Table 3: Solubility of Mal-PEG3-NH2

Solvent Solubility Citation

Water Soluble

Dimethyl sulfoxide (DMSO) Soluble

Dimethylformamide (DMF) Soluble

Dichloromethane (DCM) Soluble

Chloroform Soluble

Acetonitrile Soluble

Tetrahydrofuran (THF) Soluble

Ethanol Less Soluble

Toluene Less Soluble

Ether Not Soluble

Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating a maleimide-containing molecule, such

as Mal-PEG3-NH2, to a thiol-containing protein.

Materials:

Thiol-containing protein

Mal-PEG3-NH2
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Reaction Buffer: Degassed 10-100 mM phosphate buffer, Tris, or HEPES, pH 7.0-7.5.

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine

(TCEP) or Dithiothreitol (DTT).

Quenching reagent: Cysteine or 2-mercaptoethanol.

Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

Protein Preparation:

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add

a 10-100 fold molar excess of TCEP or DTT and incubate for 30-60 minutes at room

temperature.

Remove the excess reducing agent by SEC or dialysis against the reaction buffer.

Conjugation Reaction:

Dissolve Mal-PEG3-NH2 in the reaction buffer or a compatible organic solvent like DMSO

or DMF.

Add the Mal-PEG3-NH2 solution to the protein solution with gentle stirring. A 10-20 fold

molar excess of the maleimide reagent over the protein is a common starting point, but

this should be optimized for each specific application.

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

Quenching:

To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol at a

concentration several-fold higher than the initial maleimide concentration.

Purification:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8113947?utm_src=pdf-body
https://www.benchchem.com/product/b8113947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8113947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove unreacted Mal-PEG3-NH2 and other small molecules by SEC or dialysis.

Characterization:

The success of the conjugation can be confirmed by techniques such as SDS-PAGE,

mass spectrometry, or HPLC.

General Protocol for NHS Ester-Amine Coupling
This protocol describes the conjugation of an NHS ester-activated molecule to the amine group

of Mal-PEG3-NH2 that has already been conjugated to a thiol-containing molecule.

Materials:

Amine-containing molecule (e.g., the product from the maleimide-thiol conjugation)

NHS ester-activated molecule

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Amine-

containing buffers like Tris should be avoided.

Quenching reagent: Tris or glycine solution.

Purification system: SEC or dialysis.

Procedure:

Preparation of Reactants:

Dissolve the amine-containing molecule in the reaction buffer.

Dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as

DMSO or DMF immediately before use.

Conjugation Reaction:

Add the NHS ester solution to the amine-containing solution with gentle stirring. A 10-20

fold molar excess of the NHS ester is a common starting point.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Quenching (Optional):

The reaction can be quenched by adding a solution of Tris or glycine to a final

concentration of 50-100 mM.

Purification:

Purify the conjugate using SEC or dialysis to remove unreacted NHS ester and other

byproducts.

Characterization:

Analyze the final conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, or

mass spectrometry.

Visualizing Workflows and Pathways
Experimental Workflow for Antibody-Drug Conjugate
(ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using Mal-
PEG3-NH2 as a linker.

Antibody Preparation

Drug-Linker Preparation

Conjugation & PurificationMonoclonal Antibody Reduction of Disulfide Bonds
(e.g., with DTT or TCEP)

Reduced Antibody
with free -SH groups

Thiol-Maleimide Conjugation

Cytotoxic Drug
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(EDC, Sulfo-NHS)

Activated Drug
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Click to download full resolution via product page

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway of ADC Action
This diagram illustrates the general mechanism of action of an ADC, from binding to a cancer

cell to inducing apoptosis.
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Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
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Stability and Storage
Mal-PEG3-NH2 and its derivatives are sensitive to moisture and should be stored under

desiccated conditions at -20°C for long-term stability. The maleimide group is susceptible to

hydrolysis, especially at pH values above 7.5. Stock solutions should be prepared in anhydrous

solvents like DMSO or DMF and used promptly. If storage of stock solutions is necessary, they

should be stored at -20°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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